TG(18:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]
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Overview
Description
TG(18:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6] is a triglyceride.
Scientific Research Applications
1. NMR Spectroscopic Analysis
A study by Jie and Lam (1995) in "Chemistry and Physics of Lipids" utilized 13C-NMR spectroscopy to examine the properties of triacylglycerols (TGs) containing polyunsaturated fatty acids, including TG(18:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]. This method confirmed the position and geometry of unsaturated centers in the acyl chains, offering insights into the structural analysis of such complex lipids (Jie & Lam, 1995).
2. Triacylglycerols in Disease Context
Guan et al. (2017) explored the link between high levels of TGs and diseases like cardiovascular and liver diseases in "Talanta." Their research involved the comprehensive analysis of individual TGs, including TG(18:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6], in different human tissues. This study contributes to understanding TG functions in these diseases and provides a systematic approach to TG analysis (Guan et al., 2017).
3. Lipogenesis in Adipose Tissue
Roberts et al. (2009) in "Diabetologia" investigated the roles of fatty acid ratios in adipose tissue TGs, which include TG(18:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6], in relation to adipocyte size and insulin sensitivity. This study provides insights into the physiological mechanisms where de novo lipogenesis is downregulated in expanded adipocytes, highlighting the complex interactions between lipid metabolism and insulin sensitivity (Roberts et al., 2009).
properties
Product Name |
TG(18:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6] |
---|---|
Molecular Formula |
C59H102O6 |
Molecular Weight |
907.4 g/mol |
IUPAC Name |
[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C59H102O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h16,18-19,21,25,27-28,31-32,34,40,43,56H,4-15,17,20,22-24,26,29-30,33,35-39,41-42,44-55H2,1-3H3/b19-16-,21-18-,28-25-,31-27-,34-32-,43-40-/t56-/m1/s1 |
InChI Key |
CKEOSPBKHRUVTN-CTKOWQHDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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